2-(2,3-Dimethoxyphenyl)imidazole is an organic compound that belongs to the class of imidazoles, which are characterized by a five-membered ring containing two nitrogen atoms. This compound features a dimethoxy-substituted phenyl group at the second position of the imidazole ring. Imidazoles are significant in various biological and chemical contexts due to their structural versatility and functional properties. They are widely recognized for their roles in pharmaceuticals, agrochemicals, and as building blocks in organic synthesis.
The compound is classified as a heterocyclic aromatic organic compound. Its structure includes both aromatic (the phenyl group) and heterocyclic (the imidazole ring) components, making it a valuable target for synthetic organic chemistry. Imidazoles are often found in many natural products and synthetic drugs, contributing to their importance in medicinal chemistry and biochemistry.
Methods of Synthesis
The synthesis of 2-(2,3-Dimethoxyphenyl)imidazole can be achieved through several methods, commonly involving the condensation of appropriate precursors. A typical synthetic route involves the reaction between 2,3-dimethoxybenzaldehyde and an imidazole precursor under acidic or basic conditions.
Technical Details
The molecular formula of 2-(2,3-Dimethoxyphenyl)imidazole is .
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₂N₂O₂ |
Molecular Weight | 204.22 g/mol |
IUPAC Name | 2-(2,3-Dimethoxyphenyl)imidazole |
InChI Key | [InChI Key data] |
Canonical SMILES | COCC1=C(C(=C(C=C1)OC)N=N)N |
2-(2,3-Dimethoxyphenyl)imidazole can undergo various chemical reactions typical of imidazoles:
The mechanism of action for compounds like 2-(2,3-Dimethoxyphenyl)imidazole often involves interactions with biological targets such as enzymes or receptors:
Property | Value |
---|---|
Melting Point | [Melting point data] |
Boiling Point | [Boiling point data] |
Solubility | Soluble in water |
The applications of 2-(2,3-Dimethoxyphenyl)imidazole span various scientific fields:
CAS No.: 85146-10-7
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1